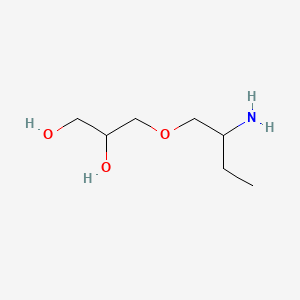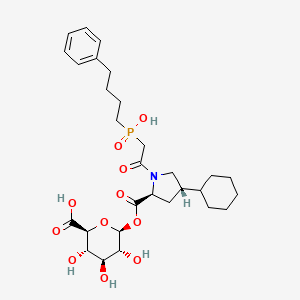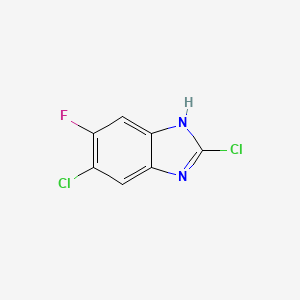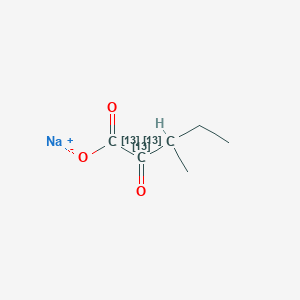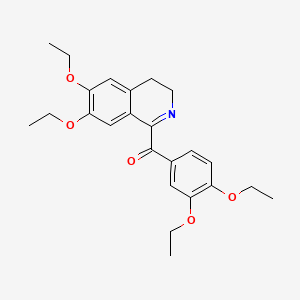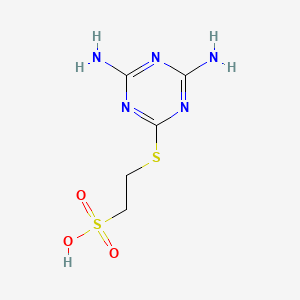
2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid” is a chemical compound with the molecular formula C5 H9 N5 O3 S2 and a molecular weight of 251.29 .
Synthesis Analysis
The synthesis of 1,3,5-triazines involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis
The molecular structure of 1,3,5-triazines is well known and has been the subject of considerable interest due to their applications in different fields .Chemical Reactions Analysis
The chemical reactions of 1,3,5-triazines involve the substitution of the C-Cl bond by C-O, C-N and C-S bonds .Applications De Recherche Scientifique
Tribological Properties and Tribochemistry
One area of application involves the study of tribological properties and tribochemistry mechanisms of sulfur-containing triazine derivatives. These compounds, including variants of 2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid, have been synthesized and used as additives in water-glycol base fluids, demonstrating improved antiwear and friction-reducing capacities. The study conducted by Wu et al. (2017) found that the tribological performances of these derivatives were mainly attributed to the differences in sulfur content and activity, highlighting their potential in industrial lubrication and maintenance applications (Wu et al., 2017).
Environmental Biodegradation
Another significant application is in environmental biodegradation, where bacteria capable of utilizing s-triazine herbicides as a sole sulfur source for growth were isolated. Cook and Hütter (1982) demonstrated that certain bacteria could quantitatively degrade s-triazine herbicides like prometryne and ametryne, suggesting an ecological method for the bioremediation of soil and water contaminated by these substances (Cook & Hütter, 1982).
Green Chemistry Synthesis
The compound's utility is further extended to green chemistry, where Díaz‐Ortiz et al. (2004) explored the synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives under microwave irradiation. This method represents a more environmentally friendly approach due to reduced solvent use, shorter reaction times, and the simplicity of procedures, marking an advancement in the synthesis of complex organic compounds (Díaz‐Ortiz et al., 2004).
Sensing and Detection Technologies
Furthermore, research by Das and Mandal (2018) on developing fluorescent probes for sensing 2,4,6-trinitrophenol (TNP) in water illustrates the compound's significance in creating highly selective and ultrafast sensing technologies. The study highlights the potential for these derivatives in environmental monitoring, emphasizing the role of amino groups in enhancing selectivity and sensitivity (Das & Mandal, 2018).
Mécanisme D'action
Target of Action
Similar compounds have shown antimicrobial activity againstE. coli , representing Gram-negative bacteria, and S. aureus , representing Gram-positive bacteria .
Mode of Action
aureus, potentially targeting DNA gyrase .
Biochemical Pathways
Related compounds have been synthesized and evaluated for their antimicrobial activity , suggesting that they may interfere with bacterial growth and replication pathways.
Result of Action
Related compounds have shown antimicrobial activity , suggesting that they may inhibit bacterial growth and replication.
Propriétés
IUPAC Name |
2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]ethanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O3S2/c6-3-8-4(7)10-5(9-3)14-1-2-15(11,12)13/h1-2H2,(H,11,12,13)(H4,6,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWJSEYJDXBICY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)SC1=NC(=NC(=N1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1391054-56-0 |
Source


|
| Record name | 2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)SULFANYLETHANESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHU7Y784PI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}ethan-1-ol](/img/structure/B587383.png)
![[4-[tert-butyl(dimethyl)silyl]oxy-6-fluoro-3,4-dihydro-2H-chromen-2-yl]methanol](/img/structure/B587387.png)

![1-[(6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)carbonyl]piperidine](/img/structure/B587389.png)
